5-苯氧烟酸甲酯

描述

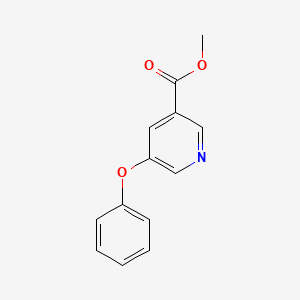

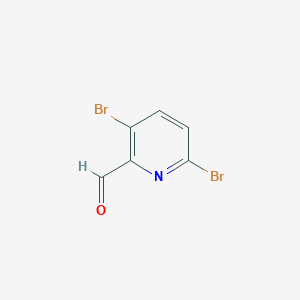

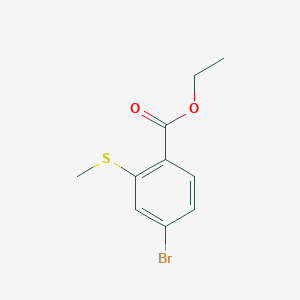

5-Phenoxynicotinic acid methyl ester, also known as PNAME, is a chemical compound derived from nicotinic acid . It has a molecular weight of 229.24 and its IUPAC name is methyl 5-phenoxynicotinate .

Synthesis Analysis

The synthesis of an ester like 5-Phenoxynicotinic acid methyl ester can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves the transesterification of fats with methanol .Molecular Structure Analysis

The molecular structure of 5-Phenoxynicotinic acid methyl ester is represented by the InChI code1S/C13H11NO3/c1-16-13(15)10-7-12(9-14-8-10)17-11-5-3-2-4-6-11/h2-9H,1H3 . Chemical Reactions Analysis

The chemical reactions involving 5-Phenoxynicotinic acid methyl ester are complex and involve multiple steps. For instance, the transesterification reaction involves the reaction of a glyceride with methanol in the presence of a catalyst, typically a strong base or a strong acid .科学研究应用

化学合成与天然产物分离: 类似于5-苯氧烟酸甲酯的化合物,如酚类衍生物和酯类,经常因其独特的化学性质而被合成或从天然来源中分离。例如,从红树林来源的真菌中分离出新的酚类化合物,显示了天然来源在促进化学库中的多样性和潜力 (梅等人,2020).

抗氧化性能: 结构类似于5-苯氧烟酸甲酯的酚类酯因其抗氧化性能而被研究。这些化合物可以参与电子转移反应,这表明在防止生物和材料系统中的氧化损伤方面具有潜在应用 (Foti、Daquino 和 Geraci,2004).

生化应用: 酚类酯因其反应性和潜在的生物活性而用于生化研究。例如,已经探索了在特定条件下脂肪酸酯的修饰,以了解它们的化学行为和在生物化学中的潜在应用 (Napolitano 等人,2002).

药理学兴趣: 酚酸的衍生物,包括酯类,因其潜在的药理作用而被研究,例如对癌细胞系的细胞毒性,突出了这些化合物在药物化学研究中的重要性 (Roy 等人,2005).

材料科学与荧光研究: 与苯氧烟酸酯密切相关的吩恶嗪衍生物已被合成用于 DNA 的光物理研究。由于其荧光特性,此类化合物在材料科学和生物成像中得到应用 (Alves 等人,2011).

作用机制

The mechanism of action for the formation of esters like 5-Phenoxynicotinic acid methyl ester involves several steps. The first step is the reaction of the carboxylic acid with an alcohol in the presence of a catalyst to form an ester . This is followed by a series of reactions that lead to the formation of the final product .

未来方向

The use of fatty acid methyl esters like 5-Phenoxynicotinic acid methyl ester has advantages over vegetable oils due to fewer impurities and lower viscosity . They have a great potential in the chemical industry and their catalytic conversion allows them to produce a wide range of useful chemicals . Therefore, they have a great future in the chemical industry .

属性

IUPAC Name |

methyl 5-phenoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-16-13(15)10-7-12(9-14-8-10)17-11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGYYOAEKJNITG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenoxynicotinic acid methyl ester | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

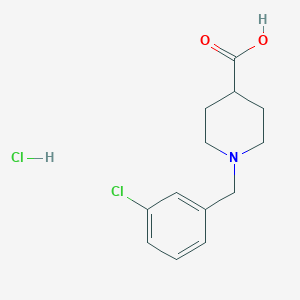

![Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate](/img/structure/B6322885.png)

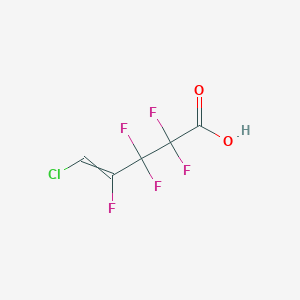

![1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, 90%](/img/structure/B6322956.png)

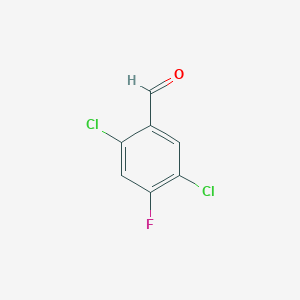

![[2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-acetonitrile, 95%](/img/structure/B6322992.png)